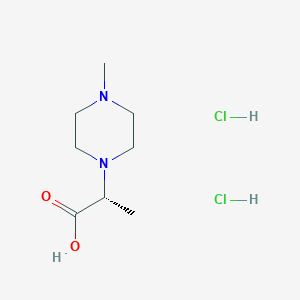
6-Bromoisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoisoquinoline hydrochloride is a chemical compound with the molecular formula C9H7BrClN It is a derivative of isoquinoline, where a bromine atom is substituted at the 6th position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline hydrochloride typically involves the bromination of isoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the copper-catalyzed hydrolysis of bromoisoquinolines has been optimized to prevent the formation of copper (II) complexes, ensuring higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
6-Bromoisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The bromine atom at the 6th position enhances its reactivity, allowing it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
6-Bromoquinoline: Similar in structure but lacks the isoquinoline framework.
7-Bromoisoquinoline: Bromine atom is at the 7th position instead of the 6th.
4-Bromoquinoline: Bromine atom is at the 4th position on the quinoline ring.
Uniqueness: 6-Bromoisoquinoline hydrochloride is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in the synthesis of unique derivatives and in various research applications .
Properties
CAS No. |
1810070-25-7 |
|---|---|
Molecular Formula |
C9H7BrClN |
Molecular Weight |
244.51 g/mol |
IUPAC Name |
6-bromoisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H |
InChI Key |
NNGJJGYJBKXZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


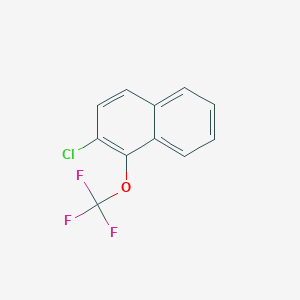
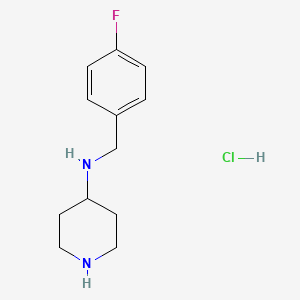


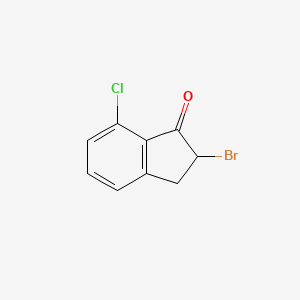

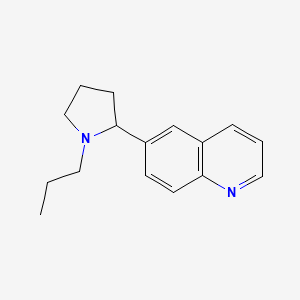
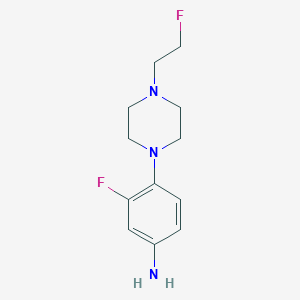

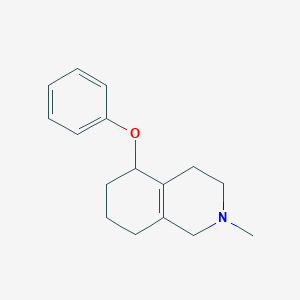
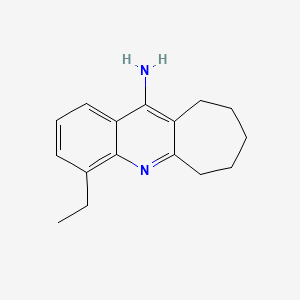
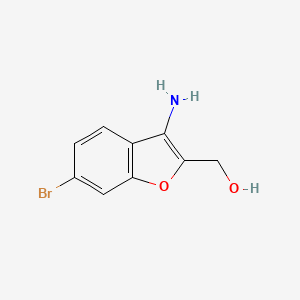
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
